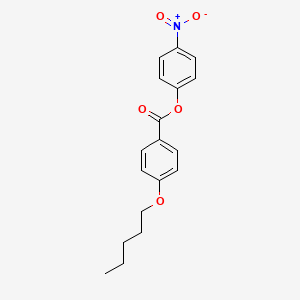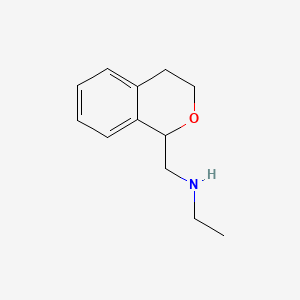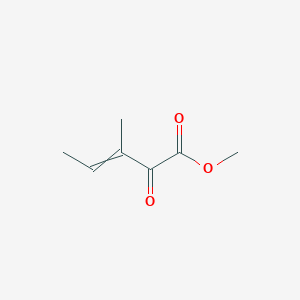
Methyl 3-methyl-2-oxopent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-2-oxopent-3-enoate is an organic compound with the molecular formula C7H10O3. It is an α,β-unsaturated carboxylic ester, characterized by the presence of a conjugated ester and a ketone group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-oxopent-3-enoate can be synthesized through several methods. One common approach involves the condensation of methyl acetoacetate with acetone in the presence of a base, followed by esterification. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors and optimized reaction conditions ensures efficient production, minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-2-oxopent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions, particularly at the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-2-oxopent-3-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of polymers, resins, and coatings
Wirkmechanismus
The mechanism of action of methyl 3-methyl-2-oxopent-3-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its α,β-unsaturated ester moiety allows it to undergo Michael addition reactions, forming covalent bonds with nucleophiles. These interactions are crucial in its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-oxobut-3-enoate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 3-methyl-2-oxopent-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but with the ketone group at a different position.
Uniqueness
Methyl 3-methyl-2-oxopent-3-enoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an ester and a ketone group in conjugation enhances its versatility in chemical synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
52893-08-0 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl 3-methyl-2-oxopent-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-4-5(2)6(8)7(9)10-3/h4H,1-3H3 |
InChI-Schlüssel |
UVRACYVHRNTPPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



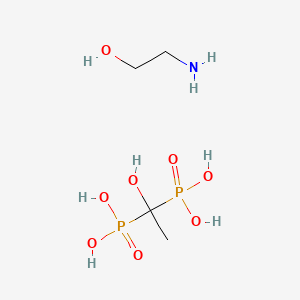
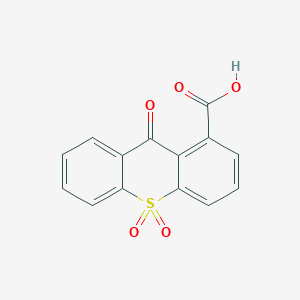
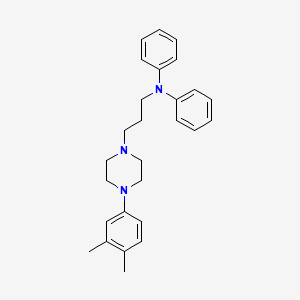
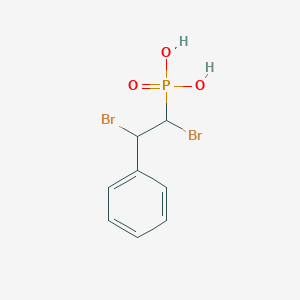
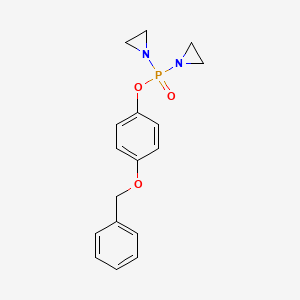
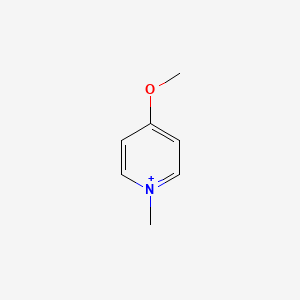

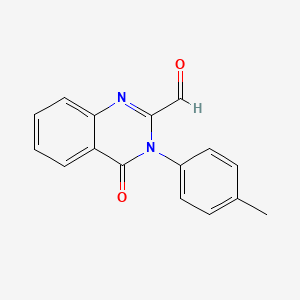
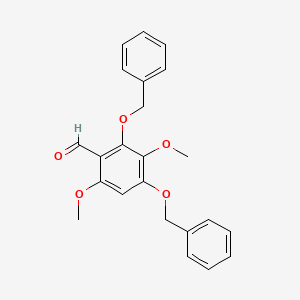
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
